2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHLIRIQSLCJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which includes a fluorinated benzo[d]thiazole moiety and an isoxazole group, suggests it may interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrases, enzymes involved in various physiological processes including acid-base balance and fluid secretion .
Anticancer Activity
Recent research has highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. For instance, studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.57 | Apoptosis induction |
| Compound B | A549 | 0.40 | Cell cycle arrest |
| 2-(4-Fluoro...) | HT-29 | TBD | Enzyme inhibition |
Inhibition of Enzymatic Activity
The compound's structural features suggest it may effectively inhibit certain enzymes involved in tumor progression. For example, the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with target enzymes .
Case Studies
- Study on Antitumor Properties : In a recent study, various benzothiazole derivatives were synthesized and screened for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited promising activity against multiple cancer cell lines, highlighting their potential as novel anticancer agents .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of benzothiazole derivatives. The study found that these compounds could significantly reduce the activity of carbonic anhydrases, suggesting a mechanism by which they could exert antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
